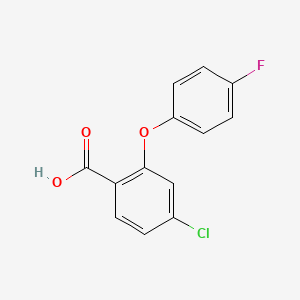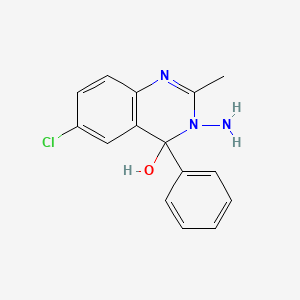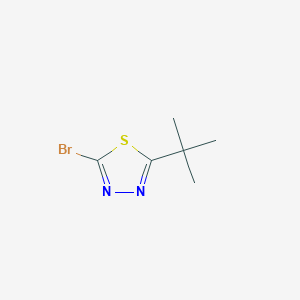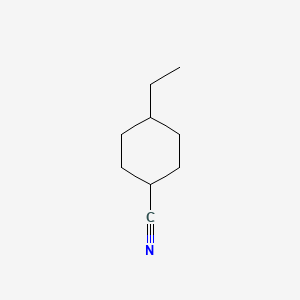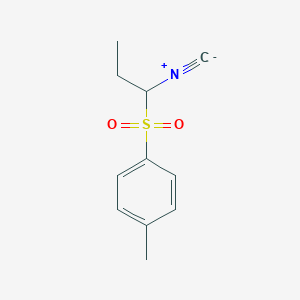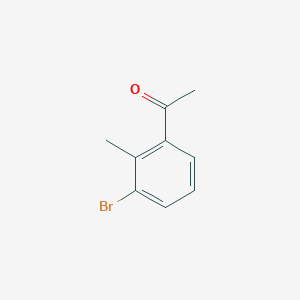
6-(3-Fluorophenyl)pyridine-3-carboxamide
Übersicht
Beschreibung
6-(3-Fluorophenyl)pyridine-3-carboxamide (FPC) is a heterocyclic aromatic compound belonging to the class of pyridine-3-carboxamides. It is a derivative of pyridine and is widely used in the synthesis of various pharmaceuticals and biological compounds. FPC has been used in a number of scientific research applications, including drug discovery, enzyme inhibition, and as a probe for studying protein-protein interactions. It has also been used in the development of new drug delivery systems, as well as in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and DFT Study
6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, a compound structurally related to 6-(3-Fluorophenyl)pyridine-3-carboxamide, has been studied for its crystal structure and physicochemical properties. Using X-ray diffraction and Density Functional Theory (DFT), researchers have analyzed its molecular structure and electrostatic potential, revealing insights into its physicochemical characteristics (Qin et al., 2019).
Met Kinase Inhibition for Cancer Therapy
In cancer research, derivatives of N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent inhibitors of the Met kinase, a key target in cancer therapy. These compounds have shown promising results in inhibiting tumor growth in preclinical models, leading to clinical trials (Schroeder et al., 2009).
Computational Studies on Synthesized Compounds
A study focused on the synthesis of compounds structurally similar to this compound and their computational analysis. These compounds were explored for their non-linear optical (NLO) properties and potential anticancer activity through molecular docking studies, highlighting their interaction with biological targets (Jayarajan et al., 2019).
Unconventional Hydrogen Bonding and π-Stacking
Research on para-substituted aryl derivatives of pyridine-2-carboxamide, which is closely related to this compound, has revealed unique hydrogen bonding and π-stacking interactions. These findings contributeto understanding the molecular interactions and structural conformations of such compounds, which is crucial for designing new materials and pharmaceuticals (Wilson & Munro, 2010).
Radical Substitution Reactions
Studies on Pyridine-3-carboxamide, closely related to this compound, have explored its reactivity with alkyl radicals. This research provides insights into the chemical reactivity and potential for creating diverse derivatives through radical substitution, which can be applied in various chemical syntheses (Tada & Yokoi, 1989).
Synthesis and Antimicrobial Activity
Research involving the synthesis of pyrimidine derivatives, including compounds like 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide, demonstrates the potential of these compounds in antimicrobial applications. Such studies contribute to the development of new pharmaceutical agents (Rathod & Solanki, 2018).
Eigenschaften
IUPAC Name |
6-(3-fluorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-10-3-1-2-8(6-10)11-5-4-9(7-15-11)12(14)16/h1-7H,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIKUQRZMQFBPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609069 | |
| Record name | 6-(3-Fluorophenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
441055-56-7 | |
| Record name | 6-(3-Fluorophenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



